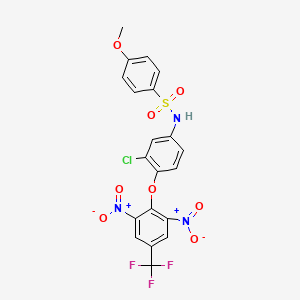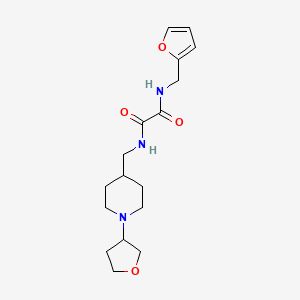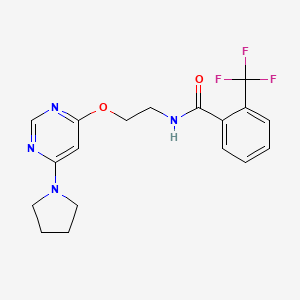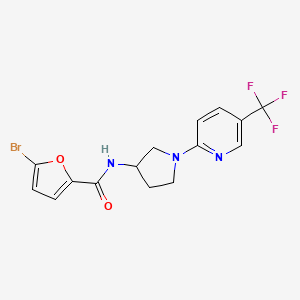
5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a broader class of chemical entities that exhibit a wide range of biological and pharmacological activities. The furan and pyridine moieties present in its structure suggest potential for diverse chemical reactivity and interaction with biological targets. However, specific studies directly addressing this exact compound are limited, indicating a niche area of research.
Synthesis Analysis
While direct synthesis information for this specific compound was not found, related research provides insights into similar compounds' synthesis pathways. For instance, bromoindazole derivatives are prepared from corresponding carboxylic acids, involving N1-arylation with chloro-cyanopyridine followed by conversion to amides using thionyl chloride and amines (Anuradha et al., 2014). Such methodologies might be adaptable for synthesizing the compound , utilizing pyrrolidinyl and furan moieties as structural analogs.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction (Anuradha et al., 2014). These methods provide comprehensive details about bond lengths, angles, and overall geometry, essential for understanding the molecular structure of 5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide.
Chemical Reactions and Properties
Research on structurally related compounds indicates a variety of chemical reactions, including cyclization, Suzuki coupling, and reactions under acidic or basic conditions to yield diverse derivatives (Ismail et al., 2004). Such reactions could potentially be applied to modify or derive new compounds from 5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide, affecting its chemical properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are pivotal for understanding the compound's behavior under various conditions. Though specific data for this compound was not available, related studies on bromo and pyridine derivatives provide insights into crystallinity, molecular packing, and intermolecular interactions, which can significantly influence the physical properties (Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for potential applications in medicinal chemistry and material science. While direct studies on this compound are lacking, insights can be drawn from related research on furan and pyridine derivatives, indicating potential antimicrobial, antifungal, and DNA-binding capabilities, depending on the specific functional groups and structural modifications (Zhu et al., 2014).
Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis of Novel Compounds : The synthesis of novel dicationic imidazo[1,2-a]pyridines, including derivatives related to the target compound, has been investigated for their antiprotozoal properties. These compounds have shown strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).
Electrophilic Substitution Reactions : The study on 2-(Fur-2-yl)thiazolo[4,5-f]quinoline, a structurally similar compound, focused on electrophilic substitution reactions, highlighting the synthetic versatility of furan derivatives (Aleksandrov et al., 2019).
Crystal Structure Analysis : A related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was synthesized and its crystal structure was studied, providing insights into the molecular geometry and intermolecular interactions of such compounds (Anuradha et al., 2014).
Biological Activity
Antiprotozoal Agents : Compounds synthesized from similar structures exhibited notable antiprotozoal activity, particularly against T. b. rhodesiense and P. falciparum, suggesting potential applications in treating protozoal infections (Ismail et al., 2004).
Antimicrobial Activities : The study of 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, involved spectroscopic characterization and antimicrobial testing, demonstrating the potential of such compounds in antimicrobial applications (Vural & Kara, 2017).
Insecticidal and Fungicidal Activities : Novel carboxamides synthesized from related structures were evaluated for insecticidal and fungicidal activities, showing potential in agricultural applications (Zhu et al., 2014).
Spectroscopic and Optical Studies
- Spectroscopic Characterization : The spectroscopic properties of 5-Bromo-2-(trifluoromethyl)pyridine were studied in detail, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, providing a foundation for understanding the physical and chemical properties of similar compounds (Vural & Kara, 2017).
properties
IUPAC Name |
5-bromo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O2/c16-12-3-2-11(24-12)14(23)21-10-5-6-22(8-10)13-4-1-9(7-20-13)15(17,18)19/h1-4,7,10H,5-6,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZUMQMRKAIHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(O2)Br)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
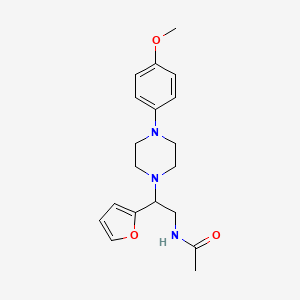
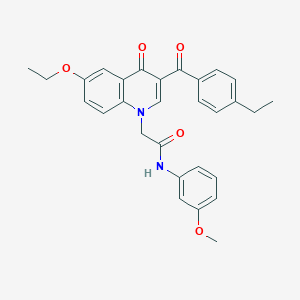
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)
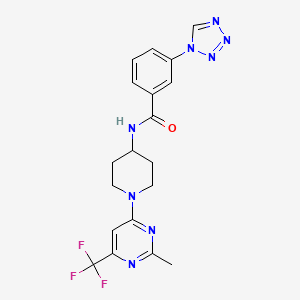
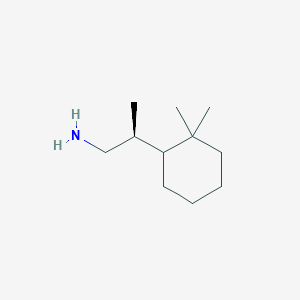
![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)
![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)
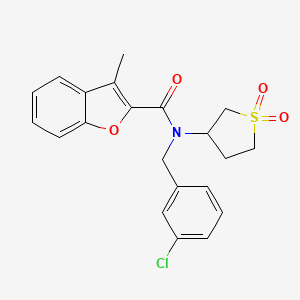
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)
![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)
